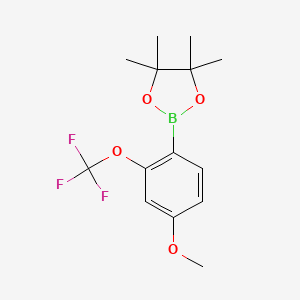

2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13678995

Molecular Formula: C14H18BF3O4

Molecular Weight: 318.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18BF3O4 |

|---|---|

| Molecular Weight | 318.10 g/mol |

| IUPAC Name | 2-[4-methoxy-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(19-5)8-11(10)20-14(16,17)18/h6-8H,1-5H3 |

| Standard InChI Key | BSVXLZKNSBJEEH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC(F)(F)F |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-(4-methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its structural features:

-

A dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5 positions.

-

A substituted phenyl group at the 2-position, bearing methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups at the 4- and 2-positions, respectively .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈BF₃O₄ | |

| Molecular Weight | 318.1 g/mol | |

| CAS Number | 1196395-85-3 | |

| SMILES | COC1=CC(OC(F)(F)F)=C(C=C1)B1OC(C)(C)C(C)(C)O1 | |

| Purity | 95% |

The trifluoromethoxy group contributes to electron-withdrawing effects, while the methoxy group offers electron-donating properties, creating a polarized aromatic system that influences reactivity .

Synthesis and Manufacturing

General Synthetic Routes

The compound is synthesized via esterification of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol). A representative method involves:

-

Boronic Acid Preparation: Halogenation of the substituted phenyl precursor followed by borylation.

-

Cyclocondensation: Reaction with pinacol under dehydrating conditions .

Example Protocol (adapted from ):

-

Step 1: (Dichloromethyl)boronic acid is prepared via Grignard reaction.

-

Step 2: The boronic acid is treated with pinacol and magnesium sulfate in dichloromethane.

-

Step 3: Purification via filtration and crystallization yields the dioxaborolane.

Optimization Challenges

-

Moisture Sensitivity: Boron esters are hygroscopic, requiring anhydrous conditions .

-

Byproduct Formation: Competing side reactions necessitate precise stoichiometry and temperature control .

Physical and Chemical Properties

Physicochemical Characteristics

Spectroscopic Data

-

¹H NMR: Peaks for methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy/trifluoromethoxy groups (δ 3.8–4.0 ppm) .

-

¹¹B NMR: Signal near δ 30 ppm, typical for sp²-hybridized boron .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound acts as a boronate ester in palladium-catalyzed couplings to form biaryl structures, critical in drug discovery .

Example: Synthesis of trifluoromethylated cyclopropanes via copper-catalyzed cyclopropanation .

Trifluoromethyl Group Incorporation

The -OCF₃ group enhances metabolic stability and lipophilicity in pharmaceuticals. This compound serves as a building block for:

Materials Science

Used in liquid crystals and polymeric materials due to its thermal stability and electronic properties .

Pharmaceutical Relevance

Drug Intermediate Case Studies

-

Case 1: Synthesis of 3-(trifluoromethyl)cyclopropylamines, bioactive motifs in CNS drugs .

-

Case 2: Functionalization of EGFR kinase inhibitors to improve pharmacokinetics .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume